

trimethyl(prop-2-ynoxy)silane chemical structure and bonding

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Compound of Interest

Compound Name: Silane, trimethyl(2-propynyloxy)-

Cat. No.: B1585590

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An In-depth Technical Guide to Trimethyl(prop-2-ynoxy)silane: Structure, Bonding, and Synthetic Utility

Introduction: A Bifunctional Linchpin in Modern Synthesis

Trimethyl(prop-2-ynoxy)silane (CAS No. 5582-62-7) is a versatile bifunctional molecule that has emerged as a valuable building block for researchers in organic synthesis, materials science, and drug development.^[1] It uniquely combines the protective capabilities of a trimethylsilyl (TMS) ether with the synthetic versatility of a terminal alkyne. This dual functionality allows for a wide range of orthogonal chemical transformations, making it an indispensable tool for the construction of complex molecular architectures.

This guide provides a detailed exploration of the chemical structure, bonding characteristics, spectroscopic signature, and reactivity of trimethyl(prop-2-ynoxy)silane. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights necessary to effectively leverage this reagent in their work.

Part 1: Molecular Structure and Bonding Analysis

The structure of trimethyl(prop-2-ynoxy)silane, $C_6H_{12}OSi$, is characterized by three key functional components: the trimethylsilyl group, the silyl ether linkage, and the propargyl moiety containing a terminal alkyne.

- The Trimethylsilyl (TMS) Group: Comprising a central silicon atom bonded to three methyl groups, the TMS group is known for its chemical inertness and significant steric bulk.^[2] This group is fundamental to its role as a protecting agent for the propargyl alcohol hydroxyl group. The Si-C bonds are stable, non-polar covalent bonds.
- The Silyl Ether Linkage (-Si-O-C-): The bond between silicon and oxygen is a strong, polar covalent bond. The electronegativity difference between silicon (1.90) and oxygen (3.44) results in a polarized bond, which is susceptible to cleavage by specific reagents, particularly fluoride ions or acid, forming the basis of its utility as a protecting group.^{[3][4]}
- The Propargyl Moiety (-CH₂-C≡CH): This fragment provides the second reactive site. The carbon-carbon triple bond (C≡C) is electron-rich and serves as a key functional handle for a variety of addition and coupling reactions. The terminal alkyne proton (≡C-H) is weakly acidic and can be removed by a suitable base, enabling its participation in reactions like Sonogashira coupling or its direct use in cycloadditions.

The overall geometry features a tetrahedral silicon atom and a linear C-C≡C-H arrangement, providing a well-defined three-dimensional structure that influences its reactivity in complex synthetic environments.

Part 2: Spectroscopic Characterization

Accurate identification and purity assessment of trimethyl(prop-2-ynoxy)silane are crucial for its successful application. This is reliably achieved through a combination of NMR, IR, and Mass Spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.2	Doublet	2H	-O-CH ₂ -C≡CH
~2.4	Triplet	1H	-C≡CH

| ~0.15 | Singlet | 9H | -Si(CH₃)₃ |

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~80	C≡CH
~75	C≡CH
~52	-O-CH ₂ -

| ~ -1.5 | -Si(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.

Key IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch (terminal alkyne)
~2120	Medium	C≡C stretch (alkyne)
~1250, 840, 760	Strong	Si-CH ₃ vibrations

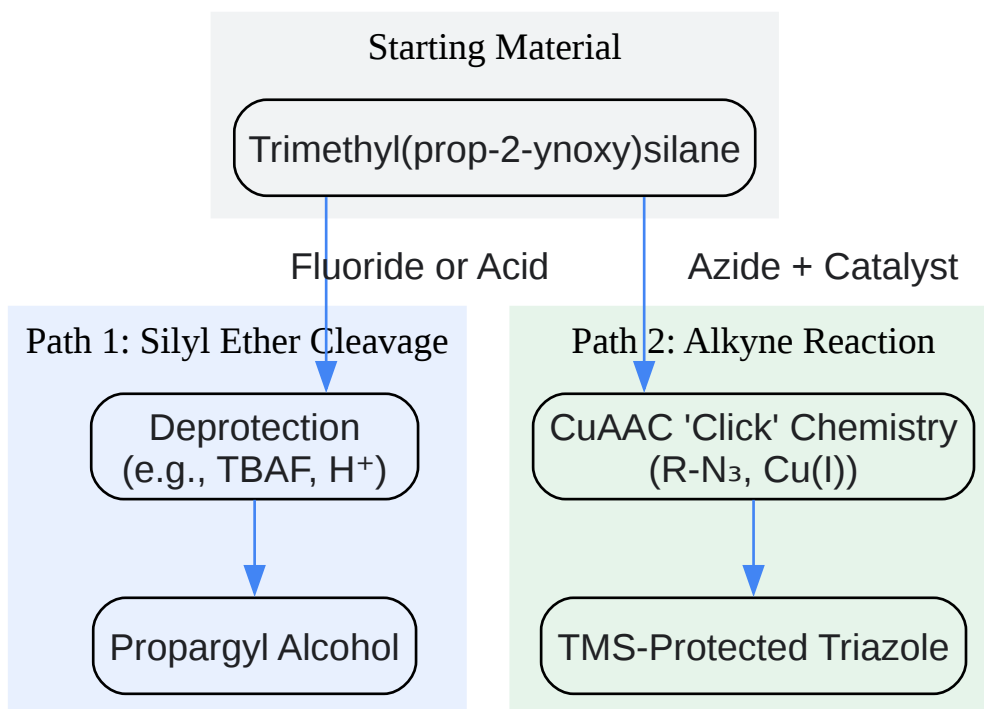
| ~1100 | Strong | Si-O-C stretch |

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of trimethyl(prop-2-ynoxy)silane stems from the distinct and often orthogonal reactivity of its two primary functional groups. This allows for sequential, controlled modifications at either the silyl ether or the alkyne terminus.

Workflow: Orthogonal Reactivity

The following diagram illustrates the two principal reaction pathways available, highlighting the molecule's role as a versatile synthetic intermediate.



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Caption: Dual reactivity pathways of trimethyl(prop-2-ynoxy)silane.

Silyl Ether as a Protecting Group

The TMS group serves as an effective protecting group for the primary alcohol of propargyl alcohol.[2] This is crucial in multi-step syntheses where the hydroxyl group's reactivity (e.g., as a nucleophile or base) would interfere with transformations elsewhere in the molecule.

- **Stability:** TMS ethers are stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, organometallic reagents, and conditions for amide bond formation.
- **Deprotection:** The TMS group is readily cleaved under mild conditions, most commonly using a fluoride source like tetrabutylammonium fluoride (TBAF) in an organic solvent such as THF.

[2] Alternatively, acidic conditions (e.g., dilute HCl in methanol) can be employed. This ease of removal makes it an ideal temporary protecting group.[4]

The Alkyne as a Synthetic Handle

The terminal alkyne is a powerful functional group for carbon-carbon and carbon-heteroatom bond formation.

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This is arguably the most significant application. As a cornerstone of "click chemistry," the CuAAC reaction provides a highly efficient, regioselective, and biocompatible method for forming 1,4-disubstituted 1,2,3-triazoles. Trimethyl(prop-2-ynoxy)silane is an ideal alkyne partner in these reactions, enabling the covalent linking of molecules in drug discovery, bioconjugation, and materials science.
- **Sonogashira Coupling:** The terminal alkyne can undergo palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex internal alkynes.
- **Other Additions:** The alkyne can participate in various other reactions, including hydrosilylation and carbosilylation, to generate functionalized vinylsilanes.[5][6][7][8][9]

Part 4: Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following sections detail validated protocols for the synthesis and application of trimethyl(prop-2-ynoxy)silane.

Protocol 1: Synthesis of Trimethyl(prop-2-ynoxy)silane

This protocol describes the silylation of propargyl alcohol using trimethylsilyl chloride. The causality for using a base like triethylamine is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Methodology:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add propargyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per mmol of alcohol).

- **Base Addition:** Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
- **Silylation:** Add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield trimethyl(prop-2-ynoxy)silane as a clear, colorless liquid.

Protocol 2: Application in a CuAAC "Click" Reaction

This protocol demonstrates the use of trimethyl(prop-2-ynoxy)silane in a model reaction with benzyl azide. The self-validating aspect of this protocol lies in the clean conversion to a single triazole regioisomer, which can be confirmed by NMR.

Methodology:

- **Reactant Preparation:** In a vial, dissolve trimethyl(prop-2-ynoxy)silane (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
- **Catalyst Preparation:** In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
- **Reaction Initiation:** To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed as the active Cu(I) catalyst is formed in situ.

- **Reaction Execution:** Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often complete when the mixture becomes a thick precipitate.
- **Workup:** Add water to the reaction mixture and collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted starting materials.
- **Characterization:** The resulting 1-benzyl-4-((trimethylsilyloxy)methyl)-1H-1,2,3-triazole can be analyzed directly or after drying under vacuum. Purity and structure are confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Conclusion

Trimethyl(prop-2-ynoxy)silane is a powerful and versatile reagent whose value lies in its predictable and orthogonal reactivity. The TMS ether provides a robust yet easily removable protecting group, while the terminal alkyne offers a gateway to a vast array of synthetic transformations, most notably the highly reliable CuAAC "click" reaction. By understanding its fundamental structure, bonding, and reactivity, researchers can confidently employ this molecule to streamline synthetic routes and construct novel, complex chemical entities with high precision and efficiency.

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References

1. 5582-62-7|Trimethyl(prop-2-yn-1-yloxy)silane|BLD Pharm [bldpharm.com]
2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
3. thermofishersci.in [thermofishersci.in]
4. Silyl Groups - Gelest [technical.gelest.com]
5. chemrxiv.org [chemrxiv.org]
6. chemrxiv.org [chemrxiv.org]

- 7. Platinum catalysed hydrosilylation of propargylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40496J [pubs.rsc.org]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
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